N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes a pyridazine ring attached to an ethoxyphenyl group and an ethyl group. The ethyl group is further attached to a methoxy-5-methylbenzenesulfonamide.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 399.47. Other specific physical and chemical properties were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study by Sarvaiya, Gulati, and Patel (2019) focused on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, evaluating their antimicrobial activity against various bacteria and fungi. Although not directly mentioning the compound , this research highlights the broader context of synthesizing and testing similar complex molecules for potential antimicrobial uses (Sarvaiya, Gulati, & Patel, 2019).
Synthesis and Properties of Heterocyclic Compounds
Chernykh, Gridasov, and Petyunin (1976) examined the synthesis and properties of 3-substituted 2H-1,2,4-benzothiadiazine 1,1-dioxides, revealing the methods and reactions involved in creating complex heterocyclic compounds. This study underscores the chemical versatility and potential for creating a wide array of derivatives with varying biological activities (Chernykh, Gridasov, & Petyunin, 1976).
Anti-Asthmatic Activities
Kuwahara et al. (1997) synthesized a series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides and evaluated their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. The study found that compounds with specific structural features exhibited potent anti-asthmatic activity, suggesting the therapeutic potential of similar compounds in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Antitumor Activities
Abbassi et al. (2014) reported on the synthesis and evaluation of N‐[6‐indazolyl]arylsulfonamides and N‐[alkoxy‐6‐indazolyl]arylsulfonamides for their antiproliferative and apoptotic activities against human tumor cell lines. This research highlights the potential of structurally complex sulfonamides in cancer treatment, underscoring the importance of chemical diversity in drug development (Abbassi et al., 2014).
Safety And Hazards
While specific safety and hazard information for this compound was not found, general precautions for handling similar compounds include avoiding heat, sparks, open flames, and hot surfaces; not spraying on an open flame or other ignition source; keeping away from clothing and combustible materials; and not handling until all safety precautions have been read and understood .
Eigenschaften
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-4-29-18-8-6-17(7-9-18)19-10-12-22(25-24-19)30-14-13-23-31(26,27)21-15-16(2)5-11-20(21)28-3/h5-12,15,23H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAJHIAPBMERCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.